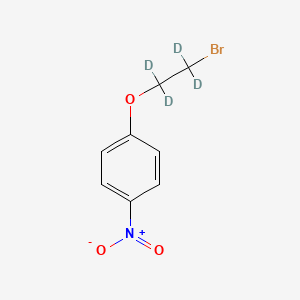
2-Bromoethyl-4-nitrophenyl Ether-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromoethyl-4-nitrophenyl Ether-d4 is a deuterated compound used primarily in scientific research. It is a stable isotope-labeled compound, which means that some of its hydrogen atoms are replaced with deuterium. This compound is often used in various fields such as chemistry, biology, and medicine for research purposes due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoethyl-4-nitrophenyl Ether-d4 typically involves the reaction of 4-nitrophenol with 2-bromoethanol-d4. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with deuterium. The reaction conditions often include the use of a base such as potassium carbonate to facilitate the etherification process.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is typically carried out in a controlled environment to prevent contamination and ensure the safety of the workers.
化学反应分析
Types of Reactions
2-Bromoethyl-4-nitrophenyl Ether-d4 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The ether linkage can be oxidized to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Reduction Reactions: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Oxidation Reactions: Common reagents include potassium permanganate and chromium trioxide.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl ethers.
Reduction Reactions: Products include 2-aminoethyl-4-nitrophenyl Ether-d4.
Oxidation Reactions: Products include oxidized phenyl ethers with different functional groups.
科学研究应用
2-Bromoethyl-4-nitrophenyl Ether-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Used in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Used in drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Bromoethyl-4-nitrophenyl Ether-d4 involves its interaction with various molecular targets. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies. The compound can interact with enzymes and other proteins, affecting their activity and function. The pathways involved include various biochemical reactions where the compound acts as a substrate or inhibitor.
相似化合物的比较
Similar Compounds
2-Bromoethyl-4-nitrophenyl Ether: The non-deuterated version of the compound.
2-Chloroethyl-4-nitrophenyl Ether: A similar compound with a chlorine atom instead of bromine.
2-Iodoethyl-4-nitrophenyl Ether: A similar compound with an iodine atom instead of bromine.
Uniqueness
2-Bromoethyl-4-nitrophenyl Ether-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise tracking in various studies. This makes it particularly valuable in research applications where accurate measurements and tracking are essential.
属性
IUPAC Name |
1-(2-bromo-1,1,2,2-tetradeuterioethoxy)-4-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2/i5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWCBDNNEZHPMA-NZLXMSDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Br)OC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
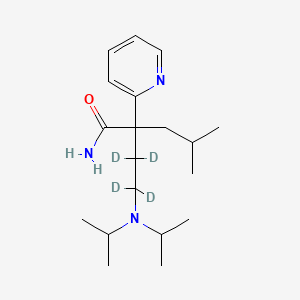
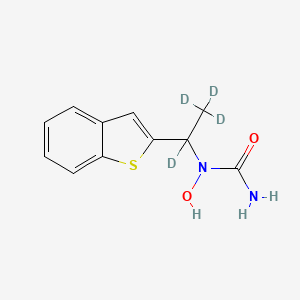
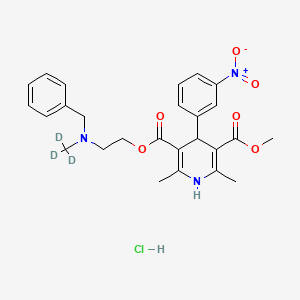
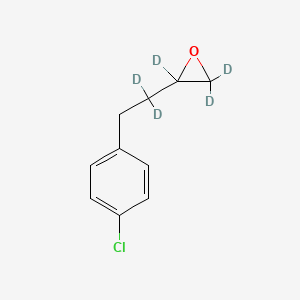

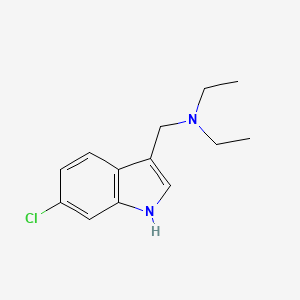

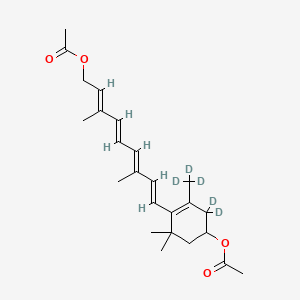
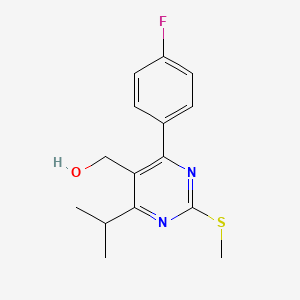

![TERT-BUTYL-7-[4-(4-FLUOROPHENYL)-6-ISOPROPYL-2-MESYLAMINOPYRIMIDIN-5-YL]-(3R,5S)-DIHYDROXY-(E)-6-HEPTENOATE](/img/structure/B563215.png)
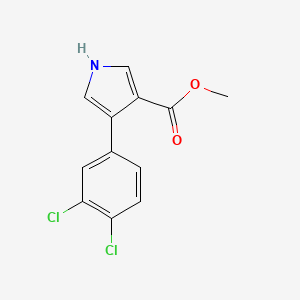
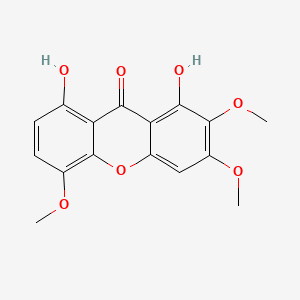
![(17Z)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B563221.png)
